molecular formula C8H8N2O3S2 B1359877 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide CAS No. 909854-52-0

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

Cat. No.: B1359877
CAS No.: 909854-52-0
M. Wt: 244.3 g/mol
InChI Key: ZUHWOYZDZXOVQM-UHFFFAOYSA-N
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Description

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide is a heterocyclic compound that features a benzoxazole ring substituted with a methylthio group at the 2-position and a sulfonamide group at the 5-position. Benzoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with carbon disulfide and an alkylating agent to form the benzoxazole ring, followed by sulfonation to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 2-(Methylthio)-1,3-benzoxazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the benzoxazole ring can intercalate with DNA, disrupting cellular processes. The methylthio group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylthio)-1,3-benzoxazole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methylthio and a sulfonamide group allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

2-methylsulfanyl-1,3-benzoxazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S2/c1-14-8-10-6-4-5(15(9,11)12)2-3-7(6)13-8/h2-4H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHWOYZDZXOVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(O1)C=CC(=C2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-mercapto-benzooxazole-5-sulfonic acid amide (17.0 g, 73.8 mmol, 1.0 equiv) in anhydrous DMF (200 mL) was added anhydrous K2CO3 (51.0 g, 369.1 mmol, 5.0 equiv) and methyl iodide (16.1 mL, 36.7 g, 258.4 mmol, 3.5 equiv). After stirring for 3 h at rt, the K2CO3 was removed by filtration and the reaction mixture concentrated by evaporation under reduced pressure. The residue was washed with ethyl acetate (50 mL) give 17.4 g (97%) of the title compound. 1H NMR (300 MHz, DMSO): δ 2.80 (s, 3H), 7.47 (br s, 2H), 7.83 (s, 2H), 8.07 (s, 1H). 13C NMR (75 MHz, DMSO): δ 4.28, 110.47, 115.71, 122.04, 140.99, 141.37, 152.92, 167.84. MS (ISP): 244.9 [M+H]+.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide
Reactant of Route 2
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2-(Methylthio)-1,3-benzoxazole-5-sulfonamide
Reactant of Route 3
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide
Reactant of Route 4
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide
Reactant of Route 5
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)-1,3-benzoxazole-5-sulfonamide

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